2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Description
For example, Propranolol () shares the 2-propanol backbone but substitutes the aminooxy group with an isopropylamino group and the phenoxy with a naphthyloxy group.
Properties
IUPAC Name |
1-aminooxy-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c10-13-7-8(11)6-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPHPMJWRCDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CON)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608007 | |
| Record name | 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67435-01-2 | |
| Record name | 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride typically involves the reaction of 2-propanol with appropriate reagents to introduce the aminooxy and phenoxy groups. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce aminooxy and phenoxy groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact molecular pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences and similarities between the target compound and related β-blockers or amino alcohol derivatives:
Key Observations :
- The aminooxy group in the target compound is unique compared to the isopropylamino or primary amino groups in other analogs. This substitution may alter receptor binding kinetics or metabolic stability.
- The phenoxy group (vs. naphthyloxy, indenyloxy, or allylphenoxy) affects lipophilicity and membrane permeability. For example, Propranolol’s naphthyloxy group enhances β-blocking potency but increases central nervous system penetration .
Pharmacological and Toxicological Data
Table 2: Pharmacokinetic and Toxicity Profiles
Insights :
- Propranolol’s isopropylamino and naphthyloxy groups contribute to its high β-blocking efficacy but also increase risks of bradycardia and bronchoconstriction .
- The aminooxy group in the target compound could introduce novel reactivity (e.g., forming oximes) or interact with nitric oxide pathways, differing from traditional β-blockers.
Biological Activity
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H15ClN2O3
- CAS Number: 67435-01-2
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Activity: Exhibits potential cytotoxic effects against cancer cells.
- Neuroprotective Effects: Investigated for its ability to protect neuronal cells in ischemic conditions.
- Enzyme Inhibition: Functions as an inhibitor of specific enzymes involved in cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits serine proteases, affecting signaling pathways crucial for cell growth and survival.
- Ion Channel Modulation: Similar compounds have shown efficacy as sodium channel blockers, which may contribute to neuroprotective effects during ischemic events .
- Cytotoxicity in Cancer Cells: Studies indicate that it may induce apoptosis in cancer cells through various biochemical pathways.
Case Studies
- Neuroprotective Study:
-
Anticancer Activity:
- In vitro studies revealed that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Data Tables
Pharmacological Applications
The compound has potential applications in:
- Cancer Therapy: As a novel anticancer agent targeting specific pathways.
- Neurology: For the treatment of ischemic strokes due to its neuroprotective properties.
- Enzyme Targeting: As a therapeutic agent for diseases involving serine proteases.
Q & A
Q. What are the recommended synthetic routes for 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride, and what purification challenges arise due to its functional groups?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, aminooxy and phenoxy groups can be introduced via reaction of a propanol backbone with hydroxylamine derivatives and aryl halides, respectively . A critical challenge is the instability of aminooxy intermediates, which may require low-temperature conditions or inert atmospheres to prevent oxidation or hydrolysis . Purification often involves recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Purity validation requires techniques like HPLC (>95% purity) and NMR (e.g., verifying absence of unreacted hydroxylamine or phenolic byproducts) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the presence of the aminooxy (-ONH) and phenoxy (-OPh) groups. For instance, the aminooxy proton resonates near δ 5.5–6.0 ppm, while aromatic protons from the phenoxy group appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns, distinguishing it from structural analogs like β-blockers (e.g., propranolol) .
- HPLC/UV : Reverse-phase HPLC with UV detection at 220–280 nm is optimal for quantifying purity, especially when separating polar degradation products .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity?
The (R)- and (S)-enantiomers may exhibit divergent receptor binding profiles. For example, β-blocker analogs like propranolol show enantiomer-specific activity at adrenergic receptors . To evaluate this:
Q. What are the key stability concerns for this compound under varying pH and temperature conditions?
- pH Sensitivity : The aminooxy group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, forming hydroxylamine and phenolic byproducts. Stability studies using accelerated degradation (40°C/75% RH) and LC-MS monitoring are recommended .
- Thermal Degradation : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Storage at 2–8°C in amber vials minimizes photodegradation .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or enantiomeric purity. Mitigation strategies include:
- Meta-analysis of existing data to identify confounding variables (e.g., batch-to-batch variability in enantiomer ratios) .
- Replicating experiments under standardized conditions (e.g., uniform cell culture media, controlled enantiomer ratios) .
- Cross-validating results using orthogonal methods (e.g., in vivo models for hypertension if β-blocker activity is hypothesized) .
Q. What analytical strategies are recommended for detecting trace impurities in bulk samples?
- LC-MS/MS : Identifies impurities at ppm levels, such as residual solvents (e.g., dichloromethane) or synthetic intermediates (e.g., unreacted phenoxy precursors) .
- ICP-MS : Detects heavy metal catalysts (e.g., Pd from coupling reactions) with detection limits <1 ppb .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to characterize degradation pathways and validate analytical methods .
Methodological Considerations
- Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation, as even 1% impurity can skew pharmacological data .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD in rodents) and genotoxicity (Ames test) .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral data and assay protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
